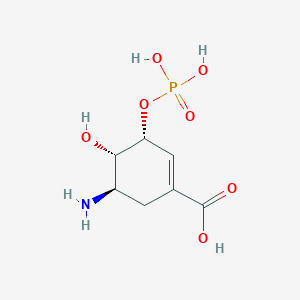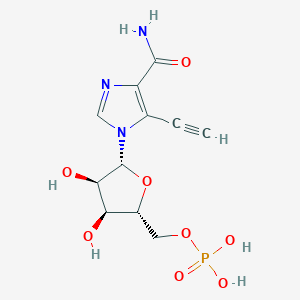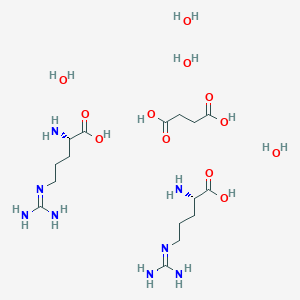
(3R,4S,5R)-5-amino-4-hydroxy-3-phosphonooxycyclohexene-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3R,4S,5R)-5-amino-4-hydroxy-3-phosphonooxycyclohexene-1-carboxylic acid, commonly known as APCH, is a cyclic amino acid with a phosphonate group. It has been found to have various applications in scientific research, particularly in the field of biochemistry.
Mécanisme D'action
APCH acts as a transition state analogue, binding to the active site of enzymes and inhibiting their activity. It mimics the structure of the transition state of the enzyme-catalyzed reaction, preventing the reaction from proceeding. This mechanism of action is similar to that of other enzyme inhibitors, such as statins and penicillin.
Biochemical and Physiological Effects:
APCH has been found to have various biochemical and physiological effects. It has been shown to reduce the levels of certain amino acids in the blood, indicating its potential as a treatment for diseases such as phenylketonuria. It has also been found to inhibit the growth of cancer cells and reduce the accumulation of amyloid-beta, a protein associated with Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using APCH in lab experiments is its specificity for certain enzymes. It can be used to selectively inhibit the activity of a particular enzyme, allowing researchers to study its role in biological processes. However, one limitation is that APCH may not be effective in vivo, as it may be metabolized or eliminated before reaching its target site.
Orientations Futures
There are several future directions for research on APCH. One area of interest is the development of APCH-based drugs for the treatment of various diseases. Another direction is the study of the structure and function of enzymes using APCH as a tool. Additionally, the synthesis of new analogues of APCH with improved properties could lead to new applications in scientific research.
Méthodes De Synthèse
APCH can be synthesized through the condensation of (S)-2-acetamido-3-chloropropanoic acid with (R)-3-hydroxy-4-phosphonooxybutanal. This reaction yields a mixture of diastereomers, which can be separated using chromatography. The desired diastereomer can then be further purified using recrystallization.
Applications De Recherche Scientifique
APCH has been used in various scientific research applications, including the study of enzyme mechanisms and the development of drugs. It has been found to inhibit the activity of enzymes such as aspartate aminotransferase and alanine aminotransferase, which are involved in the metabolism of amino acids. APCH has also been investigated as a potential treatment for diseases such as cancer and Alzheimer's disease.
Propriétés
Numéro CAS |
135292-59-0 |
|---|---|
Nom du produit |
(3R,4S,5R)-5-amino-4-hydroxy-3-phosphonooxycyclohexene-1-carboxylic acid |
Formule moléculaire |
C7H12NO7P |
Poids moléculaire |
253.15 g/mol |
Nom IUPAC |
(3R,4S,5R)-5-amino-4-hydroxy-3-phosphonooxycyclohexene-1-carboxylic acid |
InChI |
InChI=1S/C7H12NO7P/c8-4-1-3(7(10)11)2-5(6(4)9)15-16(12,13)14/h2,4-6,9H,1,8H2,(H,10,11)(H2,12,13,14)/t4-,5-,6+/m1/s1 |
Clé InChI |
RPEBFFQWTDZBGR-PBXRRBTRSA-N |
SMILES isomérique |
C1[C@H]([C@@H]([C@@H](C=C1C(=O)O)OP(=O)(O)O)O)N |
SMILES |
C1C(C(C(C=C1C(=O)O)OP(=O)(O)O)O)N |
SMILES canonique |
C1C(C(C(C=C1C(=O)O)OP(=O)(O)O)O)N |
Synonymes |
5-aminoshikimate-3-phosphate 5-ASMP |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-bromo-N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B238182.png)

![2-(2-chlorophenoxy)-N-{4-[4-(4-methylbenzoyl)-1-piperazinyl]phenyl}acetamide](/img/structure/B238192.png)
![2-bromo-N-[4-(isobutyrylamino)-3-methoxyphenyl]benzamide](/img/structure/B238197.png)

![3-(benzyloxy)-N-[4-(isobutyrylamino)phenyl]benzamide](/img/structure/B238204.png)
![2-chloro-N-[4-(isobutyrylamino)phenyl]-4-methylbenzamide](/img/structure/B238224.png)


![N-[4-(isobutyrylamino)phenyl]-3,4-dimethylbenzamide](/img/structure/B238233.png)
![5-chloro-N-[4-(isobutyrylamino)phenyl]-2-methoxybenzamide](/img/structure/B238236.png)
![4-methyl-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide](/img/structure/B238237.png)

